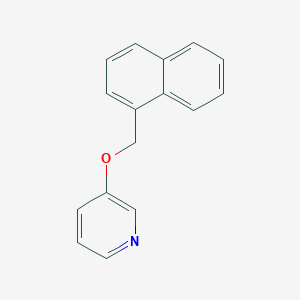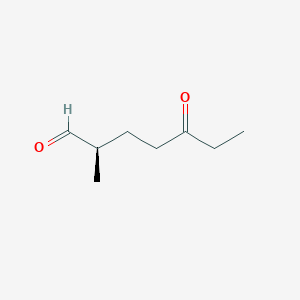
Heptanal, 2-methyl-5-oxo-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanal, 2-methyl-5-oxo-, (2R)- is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.198 g/mol . . It is primarily used in industrial applications and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 2-methyl-5-oxo-, (2R)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . The reaction conditions typically include a solvent like dichloromethane (CH2Cl2) and a controlled temperature environment.
Industrial Production Methods
In industrial settings, the production of Heptanal, 2-methyl-5-oxo-, (2R)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptanal, 2-methyl-5-oxo-, (2R)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with different functional groups
Scientific Research Applications
Heptanal, 2-methyl-5-oxo-, (2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Heptanal, 2-methyl-5-oxo-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
Heptanal: A simple aldehyde with a similar structure but lacking the methyl and oxo groups.
2-Methylheptanal: Similar structure but without the oxo group.
5-Oxoheptanal: Similar structure but without the methyl group.
Uniqueness
Heptanal, 2-methyl-5-oxo-, (2R)- is unique due to the presence of both the methyl and oxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
553638-72-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R)-2-methyl-5-oxoheptanal |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)5-4-7(2)6-9/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
PZUHPQBEIPBBNA-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)CC[C@@H](C)C=O |
Canonical SMILES |
CCC(=O)CCC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)

![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)

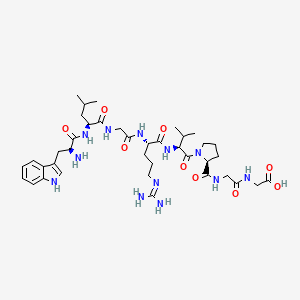
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
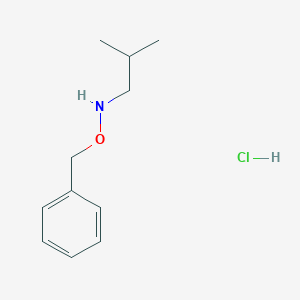
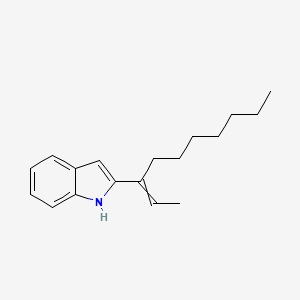
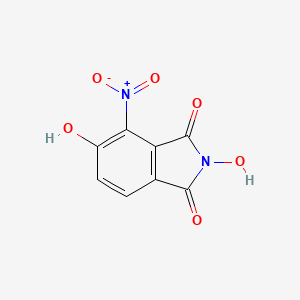

![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
